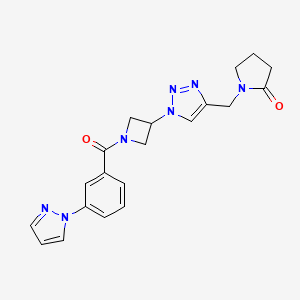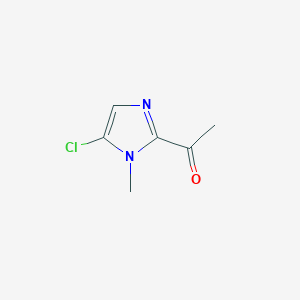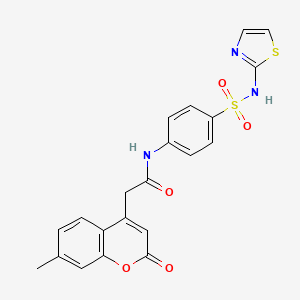
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound. It is related to the compound “1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride”, which is a halogenated heterocycle . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES stringNC1CCN(C2CCOCC2)CC1. [H]Cl. [H]Cl . The InChI key for the compound is HYXJEJRVAXONMK-UHFFFAOYSA-N . The compound has an empirical formula of C10H22Cl2N2O and a molecular weight of 257.20 . Physical And Chemical Properties Analysis
The compound is a solid . It has an empirical formula ofC10H22Cl2N2O and a molecular weight of 257.20 . The compound’s SMILES string is NC1CCN(C2CCOCC2)CC1. [H]Cl. [H]Cl , and its InChI key is HYXJEJRVAXONMK-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Mechanism of Action: N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide (let’s call it “QK2” for brevity) is a novel compound with potential therapeutic applications. Its chemical structure suggests interactions with biological targets, making it an interesting candidate for drug development.
Targeted Kinase Inhibition: Recent studies have investigated QK2 as an ATP-competitive inhibitor of specific kinases. Its selectivity profile indicates potential use in cancer therapy, particularly against protein kinase B (PKB/AKT) or other closely related kinases. Further exploration of its binding affinity and cellular effects is warranted.
Heterocycle Synthesis
One-Step Construction of 1,3,4-Oxadiazoles: Researchers have explored the synthesis of heterocycles using domino reactions. QK2 can serve as a precursor for constructing 1,3,4-oxadiazoles via copper-catalyzed oxidative Ugi/aza-Wittig reactions . These heterocycles find applications in materials science, pharmaceuticals, and agrochemicals.
Organic Chemistry
Facile Synthetic Route to Benzoxazole Derivatives: QK2 derivatives have been synthesized using piperidine-4-carboxylic acid and 1,3-difluorobenzene. The resulting N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazoles exhibit promising yields and short reaction times . These compounds may have applications in organic synthesis and materials chemistry.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The compound is part of a collection of unique chemicals provided to early discovery researchers , suggesting that it may be a topic of ongoing research. The compound’s effectiveness as a selective KOR antagonist suggests potential applications in the study of opioid receptors and related biological systems.
Propiedades
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c21-18(16-4-2-1-3-5-16)19-14-15-6-10-20(11-7-15)17-8-12-22-13-9-17/h1-2,15-17H,3-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMJYAQGLPWISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2844686.png)


![5-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-4-amino-N-isopropylisothiazole-3-carboxamide](/img/structure/B2844691.png)
![Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2844692.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2844696.png)
![2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2844697.png)

![4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B2844701.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2844704.png)

